2-Benzhydrylsulfinylacetamide;2-hydroxyacetic acid
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Overview
Description
2-Benzhydrylsulfinylacetamide;2-hydroxyacetic acid is a compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylsulfinylacetamide involves several steps. One notable synthetic route includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate then undergoes desulfobenzhydrylation with benzhydrol in formic acid to produce benzhydrylthioacetamide. Finally, the oxidation of this thioamide with hydrogen peroxide yields 2-Benzhydrylsulfinylacetamide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylsulfinylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Benzhydrylsulfinylacetamide include hydrogen peroxide for oxidation and benzhydrol for desulfobenzhydrylation. The reaction conditions often involve the use of formic acid as a solvent and catalyst .
Major Products Formed: The major products formed from these reactions include sulfinylacetamide derivatives, which are valuable intermediates for further chemical synthesis and applications.
Scientific Research Applications
2-Benzhydrylsulfinylacetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it has been studied for its potential cytotoxic and apoptosis-inducing effects on cancer cell lines, such as SKOV-3 and AMJ-13 . In medicine, it is explored for its potential as an anticancer therapeutic agent due to its ability to induce apoptosis via the P53 and caspase-8 pathways . Additionally, it has applications in the pharmaceutical industry as a nootropic drug modafinil .
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfinylacetamide involves its interaction with molecular targets and pathways within cells. It has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) synthesis, leading to mitochondrial damage and activation of the P53 and caspase-8 signaling pathways . This mechanism highlights its potential as an effective anticancer agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Benzhydrylsulfinylacetamide include other sulfinylacetamide derivatives and nootropic drugs such as modafinil. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness: What sets 2-Benzhydrylsulfinylacetamide apart from other similar compounds is its specific mechanism of inducing apoptosis via the P53 and caspase-8 pathways. This unique mechanism makes it a promising candidate for further research and development in the field of anticancer therapeutics .
Properties
CAS No. |
756835-72-0 |
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Molecular Formula |
C17H19NO5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-benzhydrylsulfinylacetamide;2-hydroxyacetic acid |
InChI |
InChI=1S/C15H15NO2S.C2H4O3/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;3-1-2(4)5/h1-10,15H,11H2,(H2,16,17);3H,1H2,(H,4,5) |
InChI Key |
RWZINKAFOIZFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C(C(=O)O)O |
Origin of Product |
United States |
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